molecular formula C6H11N B11719164 (1R,5R)-6-azabicyclo[3.2.0]heptane

(1R,5R)-6-azabicyclo[3.2.0]heptane

Cat. No.: B11719164
M. Wt: 97.16 g/mol
InChI Key: GWFZPCFEIOINER-PHDIDXHHSA-N
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Description

(1R,5R)-6-azabicyclo[320]heptane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of a suitable amine with a bicyclic precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(1R,5R)-6-azabicyclo[3.2.0]heptane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,5R)-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom in the compound can form interactions with various biological molecules, influencing pathways and processes within cells. These interactions can lead to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (1R,5R)-6-azabicyclo[3.2.0]heptane include:

Uniqueness

What sets this compound apart is its specific arrangement of atoms and the presence of a single nitrogen atom, which imparts unique chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1R,5R)-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C6H11N/c1-2-5-4-7-6(5)3-1/h5-7H,1-4H2/t5-,6-/m1/s1

InChI Key

GWFZPCFEIOINER-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@@H]2CN[C@@H]2C1

Canonical SMILES

C1CC2CNC2C1

Origin of Product

United States

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